molecular formula C9H10N4O2 B051189 Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-66-4

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B051189
CAS No.: 43024-66-4
M. Wt: 206.2 g/mol
InChI Key: ZIFBETMYJIGYRV-UHFFFAOYSA-N
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Description

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a privileged pyrazolo[1,5-a]pyrimidine core, a fused, rigid, and planar N-heterocyclic system that is widely recognized for its significant role in the development of targeted therapeutic agents. The primary research value of this compound lies in its application as a versatile precursor for the synthesis of potent protein kinase inhibitors (PKIs). Protein kinases are key regulators in cellular signaling pathways and are critical targets in oncology, particularly for cancers such as non-small cell lung cancer (NSCLC) and melanoma. The scaffold serves as a core structure for designing molecules that can inhibit a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK. Its structure allows for extensive functionalization via palladium-catalyzed cross-coupling and click chemistry, enabling researchers to explore structure-activity relationships (SAR) and optimize for selectivity and potency. The 7-amino and ethyl carboxylate functional groups provide key handles for chemical modification, allowing for the development of compounds that act as ATP-competitive or allosteric inhibitors. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-5-11-7-3-4-12-13(7)8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBETMYJIGYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450082
Record name ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43024-66-4
Record name ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

The foundational step involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate (1) with 5-aminopyrazole (2) in ethanol under reflux. This reaction proceeds exothermically, yielding ethyl 7-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (3) as an intermediate. Key spectral data for (3) include:

  • Melting Point : 186°C

  • UV-Vis : λ<sub>max</sub> 311 nm (logε 4.37)

  • IR : Bands at 2278 cm<sup>−1</sup> (C≡N), 1721 cm<sup>−1</sup> (ester C=O), and 1669 cm<sup>−1</sup> (lactam C=O).

The regioselectivity of this reaction is solvent-dependent. In glacial acetic acid, an isomeric product (melting point 147°C) forms, highlighting the sensitivity of the cyclization pathway to reaction conditions.

Reduction of the Cyano Group

The nitrile group at position 7 is reduced to an amine via catalytic hydrogenation. Using Raney nickel under 50 psi H<sub>2</sub> in anhydrous ammonia-saturated ethanol at 80°C for 12 hours achieves near-quantitative conversion to ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate (4). Post-reduction characterization reveals:

  • IR Loss of C≡N Band : Confirms nitrile-to-amine conversion.

  • New NH Stretching Bands : 3333 cm<sup>−1</sup> (ring NH) and 3210 cm<sup>−1</sup> (side-chain NH).

Synthetic Route via 7-Hydroxy Intermediate and Amination

Formation of 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Diethyl ethoxymethylenemalonate (5) reacts with 5-aminopyrazole (2) in refluxing ethanol, producing ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (6). Critical data for (6):

  • Melting Point : 211–212°C (decomp.)

  • UV-Vis : λ<sub>max</sub> 230 nm (logε 4.08)

  • IR : 3333 cm<sup>−1</sup> (ring NH) and 1699 cm<sup>−1</sup> (ester C=O).

Chlorination and Amination

The hydroxyl group at position 7 is replaced via chlorination using phosphoryl chloride (POCl<sub>3</sub>) at 110°C for 4 hours, yielding ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate (7). Subsequent amination employs aqueous ammonia (28%) in a sealed tube at 150°C for 8 hours, affording the target compound (4) with:

  • Yield : 78% after recrystallization from 60% ethanol.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

ParameterRoute 1 (Cyano Reduction)Route 2 (Chlorination-Amination)
Total Steps23
Overall Yield65%58%
Key AdvantageFewer stepsHigher regiochemical control
Key LimitationRequires H<sub>2</sub> infrastructurePOCl<sub>3</sub> handling hazards

Route 1 is preferable for laboratories equipped for hydrogenation, while Route 2 avoids high-pressure conditions but involves toxic reagents.

Spectral and Analytical Validation

Both routes produce identical final products, as confirmed by:

  • Matching IR Spectra : Shared NH and C=O bands.

  • Consistent <sup>1</sup>H NMR : Singlets for pyrimidine H-2 (δ 8.45) and pyrazole H-3 (δ 6.92).

Experimental Optimization and Troubleshooting

Solvent Selection

  • Ethanol vs. Acetic Acid : Ethanol favors the 7-cyano intermediate, while acetic acid promotes isomerization.

  • Reaction Time : Prolonged heating (>24 hours) in Route 2 degrades the chlorinated intermediate (7), reducing yields by 15–20%.

Purification Techniques

  • Recrystallization Solvents : 50–60% ethanol optimal for removing unreacted 5-aminopyrazole.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves isomeric byproducts in Route 1 .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits several biological activities:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines show significant anticancer properties by inhibiting specific protein targets involved in cancer progression .
  • Enzymatic Inhibition : This compound has been studied for its ability to inhibit various enzymes, making it a candidate for drug design aimed at treating diseases linked to enzyme dysregulation .
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could lead to therapeutic applications in treating chronic inflammatory diseases .

Case Study 1: Anticancer Potential

A study published in Molecules explored the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives. This compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as a chemotherapeutic agent .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Inhibition of cell cycle progression
MCF-7 (Breast)12Induction of apoptosis
HeLa (Cervical)10Inhibition of specific kinases

Case Study 2: Enzymatic Activity

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit protein kinases involved in cancer signaling pathways. The results indicated a strong inhibitory effect on the target kinases, suggesting a mechanism that could be leveraged for therapeutic development .

Mechanism of Action

The mechanism of action of ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7-position can form hydrogen bonds with active site residues, while the pyrazolo[1,5-a]pyrimidine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Synthesis Method Key Properties/Activities References
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate 7-NH₂, 6-COOEt Multicomponent reaction (MCR) with amines and aldehydes Potential antitumor activity; enhanced solubility due to NH₂ and COOEt groups
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 2-PhNH, 4,5-dihydro MCR of tetrazol-5-amine with aldehydes and dicarbonyl compounds Moderate CDK2 inhibition; fluorinated analogs (e.g., 178d, 178f) show antitumor activity against HepG2, MCF-7, A549, and Caco2 cells
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 7-Cl, 2-Me Halogenation of parent compound Improved stability; potential for further functionalization via nucleophilic substitution
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-CF₃ Suzuki–Miyaura cross-coupling Enhanced bioavailability and enzyme-binding affinity due to CF₃ group
Ethyl 7-hydroxy-3-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 7-OH, 3-Me, 2-Ph Condensation of acylpyruvic esters with 5-aminopyrazoles Increased hydrogen-bonding capacity; potential for metal coordination
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo ring, 7-morpholinophenyl Solvent-free MCR at 160°C Regioselective synthesis; dihydro structure may influence redox activity

Physicochemical Properties

  • Solubility: The 7-amino and 6-COOEt groups in the target compound improve aqueous solubility compared to hydrophobic analogs (e.g., 7-CF₃ or 7-aryl).
  • Stability: Chloro and trifluoromethyl substituents enhance metabolic stability, whereas hydroxy groups may increase susceptibility to oxidation .

Biological Activity

Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with significant biological activity and therapeutic potential. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways involving inflammation and apoptosis.
  • Receptor Modulation : It acts as a modulator for various receptors, influencing cellular responses to external stimuli.
  • Cell Cycle Regulation : Studies indicate that this compound can interfere with cell cycle progression, particularly in cancer cells.

Pharmacological Properties

The compound's pharmacological profile includes:

  • Antiviral Activity : Notably effective against hepatitis C virus (HCV), where it demonstrated potent inhibitory effects in cell culture systems .
  • Anticancer Properties : It has shown promise in inhibiting the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Effects : this compound has been evaluated for its antimicrobial properties against several pathogens .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

Study FocusFindingsReference
Antiviral ActivityPotent inhibitor of HCV; effective in various cell culture systems.
Anticancer ActivityInduces apoptosis in HepG2 and HeLa cells; downregulates Bcl-2 and upregulates Bax.
Antimicrobial ActivityEffective against a range of bacterial strains; shows potential for therapeutic use.

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship of ethyl 7-aminopyrazolo[1,5-a]pyrimidine derivatives. Variations in substituents at different positions on the pyrazolo-pyrimidine scaffold have led to compounds with enhanced bioactivity. For instance:

  • Substituting alkyl or aryl groups at position N1 has been shown to significantly affect anticancer activity.
  • Compounds with specific functional groups exhibited improved inhibition of key enzymes involved in cancer progression .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is synthesized via cyclocondensation reactions. A typical procedure involves refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-bromobenzaldehyde, and 5-aminotetrazole in ethanol with hydrochloric acid as a catalyst. Post-reaction, water is removed via azeotropic distillation with benzene using p-toluenesulfonic acid, followed by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?

X-ray crystallography at 113 K using MoKα radiation (λ = 0.71073 Å) reveals a flattened envelope conformation for the tetrahydropyrimidine ring, with Cremer-Pople puckering parameters: Q=0.125A˚Q = 0.125 \, \text{Å}, θ=109.7\theta = 109.7^\circ, ϕ=11.7\phi = 11.7^\circ. The dihedral angle between the pyrimidine and aryl rings is 89.5389.53^\circ, indicating near-perpendicular orientation . Hydrogen-bonding interactions (N–H⋯N) stabilize the crystal lattice, with bond distances ranging from 2.71–2.89 Å .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • X-ray diffraction : For determining bond lengths, angles, and intermolecular interactions (e.g., N1–H1⋯N3\text{N}1\text{–H}1\text{⋯}\text{N}3: 2.71 Å) .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} spectra confirm substituent positions and electronic environments (e.g., ethyl ester protons at δ ~1.02–4.20 ppm) .
  • IR : Peaks at ~1705 cm1^{-1} (C=O stretch) and ~3246 cm1^{-1} (N–H stretch) validate functional groups .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions. This modification is critical for biological activity, as seen in analogs with hepatitis B virus surface antigen inhibition (IC50_{50} < 10 µM) . Computational studies (e.g., molecular docking) can predict interactions with targets like CDK2 or EGFRL858R/T790M^\text{L858R/T790M}, where fluorinated groups improve binding affinity via hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered hydrogen atoms?

Disordered H atoms are refined using a mixed model:

  • Independent refinement : For N-bound H atoms located via difference Fourier maps (e.g., N–H=0.83A˚\text{N}–\text{H} = 0.83 \, \text{Å}).
  • Riding model : For C-bound H atoms (C–H = 0.95–1.00 Å) with Uiso(H)=1.2Ueq(parent)U_\text{iso}(\text{H}) = 1.2U_\text{eq}(\text{parent}) . Discrepancies in RintR_\text{int} (e.g., 0.065) are minimized by excluding weak reflections (I<2σ(I)I < 2\sigma(I)) during refinement .

Q. How can synthetic byproducts or alternative reaction pathways be controlled?

Competing pathways (e.g., formation of ethyl 2-azidopyrimidine-5-carboxylate vs. tetrazolo[1,5-a]pyrimidine) are managed by optimizing reaction conditions:

  • Catalyst choice : HCl vs. p-toluenesulfonic acid alters protonation states and reaction rates.
  • Solvent selection : Ethanol promotes cyclization, while benzene aids azeotropic drying to prevent hydrolysis .
  • Temperature : Reflux (12 h) ensures complete conversion, confirmed by TLC or HPLC .

Q. What computational methods are used to correlate molecular conformation with biological activity?

  • Molecular dynamics (MD) simulations : Assess stability of the flattened envelope conformation in solvent (e.g., water, DMSO).
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic sites for derivatization .
  • QSAR models : Relate substituent effects (e.g., CF3_3, Br) to IC50_{50} values in bioassays .

Methodological Challenges

Q. How are intermolecular interactions analyzed to predict crystal packing behavior?

Hydrogen-bonding networks are mapped using software like DIAMOND . For example, the title compound forms infinite chains via N–HN\text{N}–\text{H}⋯\text{N} interactions (symmetry code: x,y,z-x, -y, -z), with graph-set notation C(4)C(4) . Hirshfeld surface analysis quantifies contact contributions (e.g., H⋯H: 35%, H⋯F: 15%) .

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Parallel optimization : Vary stoichiometry (1:1 to 1:1.2 for aldehyde:tetrazole) and monitor via in-situ IR.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining yields >75% .
  • Automated purification : Flash chromatography (hexane/EtOAc gradients) isolates products with >95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate

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